1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with two 4-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of polyhalogenated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, including its role as a serotonin receptor agonist.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, as a serotonin receptor agonist, it binds to serotonin receptors in the brain, modulating neurotransmitter activity and potentially influencing mood and behavior . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Another compound with a similar structure, used as a serotonin receptor agonist.
1-(4-Chlorobenzhydryl)piperazine: Known for its applications in medicinal chemistry.
Uniqueness: 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione is unique due to its dual 4-chlorophenyl substitutions, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYGCUSVMDHCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386643 |
Source
|
Record name | 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-54-6 |
Source
|
Record name | 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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